

Ethyl 2-bromo-5-(trifluoromethyl)benzoate CAS number and properties

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Compound of Interest

Compound Name:	<i>Ethyl 2-bromo-5-(trifluoromethyl)benzoate</i>
Cat. No.:	B1420970

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An In-Depth Technical Guide to **Ethyl 2-bromo-5-(trifluoromethyl)benzoate**

Introduction: A Key Building Block in Modern Medicinal Chemistry

Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive bromine atom, a modifiable ethyl ester, and an electron-withdrawing trifluoromethyl group makes it a versatile substrate for researchers in drug discovery and materials science. The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This guide provides a comprehensive overview of its properties, reactivity, safety, and applications, designed for scientists and professionals in the field.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of **Ethyl 2-bromo-5-(trifluoromethyl)benzoate** are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

Property	Value	Source
CAS Number	1214336-55-6	[3] [4] [5] [6]
IUPAC Name	ethyl 2-bromo-5-(trifluoromethyl)benzoate	[6]
Molecular Formula	C ₁₀ H ₈ BrF ₃ O ₂	[3] [6]
Molecular Weight	297.07 g/mol	[3] [6]
Typical Purity	≥97%	[3] [6]
MDL Number	MFCD09999462	[6]

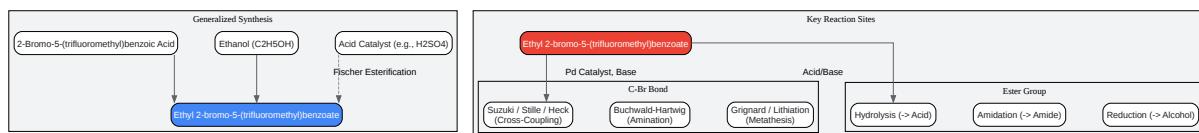
The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group (-CF₃) is not merely a substituent; it is a powerful tool for molecular engineering. Its presence in the para-position to the ester significantly influences the electronic and physical properties of the entire molecule.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[\[2\]](#)
- **Enhanced Lipophilicity:** The -CF₃ group is one of the most lipophilic substituents used in drug design.[\[2\]](#) This property can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[\[2\]](#)
- **Modulation of Acidity/Basicity:** As a strong electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.
- **Bioisosteric Replacement:** The -CF₃ group can act as a bioisostere for other groups like chlorine or a methyl group, offering a similar size but with vastly different electronic properties, allowing for the fine-tuning of a compound's pharmacological profile.[\[2\]](#)

Synthesis and Chemical Reactivity

While specific synthesis routes can be proprietary, a general and logical pathway involves the esterification of the parent carboxylic acid. The true value of **Ethyl 2-bromo-5-(trifluoromethyl)benzoate** lies in its predictable and versatile reactivity at multiple sites.



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Caption: Generalized synthesis and key reactivity pathways.

The molecule offers three primary sites for chemical modification:

- The Carbon-Bromine Bond: This is the most versatile handle for building molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
- The Ethyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid, converted into amides through reaction with amines, or reduced to a primary alcohol. This flexibility allows for late-stage modification of the molecule's polarity and hydrogen-bonding capabilities.
- The Aromatic Ring: While the ring is electron-deficient due to the substituents, further electrophilic aromatic substitution is possible, though it typically requires harsh conditions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Ethyl 2-bromo-5-(trifluoromethyl)benzoate** is paramount for ensuring personnel safety.

GHS Hazard Information:

Category	Code	Description
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[6]
Hazard Statements	H302	Harmful if swallowed.[6]
H315	Causes skin irritation.[6]	
H319	Causes serious eye irritation. [6]	
H335	May cause respiratory irritation.[6]	
Precautionary Statements	P261	Avoid breathing dust/fumes/gas/mist/vapors/spr ay.[6]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]	

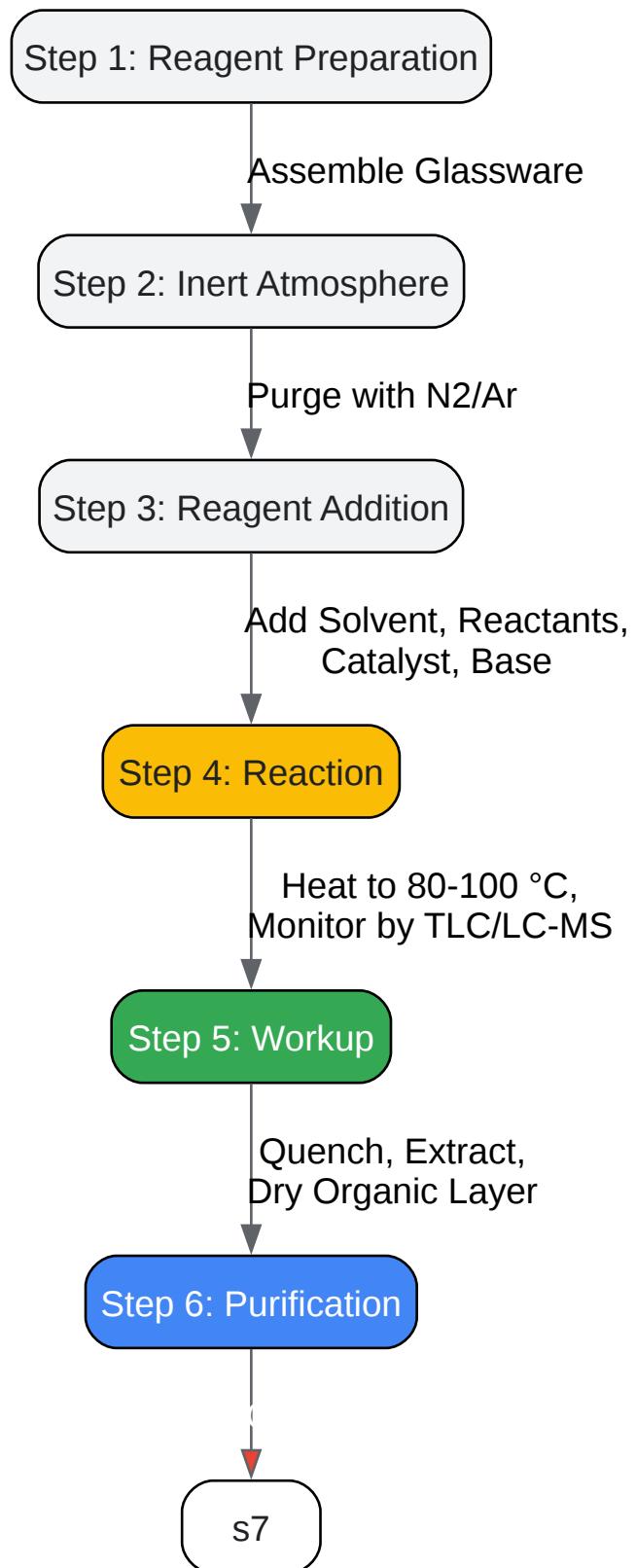
Standard Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
- Spill Response: In case of a small spill, decontaminate the area and collect the material using an inert absorbent. For larger spills, evacuate the area and follow institutional emergency procedures.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.^[9]

Application Example: Suzuki Cross-Coupling Workflow

To illustrate its utility, the following section details a standard protocol for a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry, using this building block.

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